3-Amino-6-fluoropyridine-2-carbonitrile
Description
Contextual Significance of Functionalized Pyridine (B92270) Derivatives in Organic Synthesis
Pyridine and its derivatives are fundamental scaffolds in the realm of organic chemistry and are of paramount importance in the development of pharmaceuticals, agrochemicals, and functional materials. lifechemicals.comjchemrev.comsciencepublishinggroup.comnih.gov The pyridine ring, a six-membered heterocycle containing one nitrogen atom, is a structural motif found in numerous natural products, including vitamins like nicotinamide (B372718) (a form of vitamin B3) and pyridoxine (B80251) (vitamin B6). lifechemicals.com Its presence is also prominent in a significant number of FDA-approved drugs, highlighting its role as a "privileged scaffold" in medicinal chemistry. lifechemicals.com
The versatility of the pyridine ring allows for its functionalization at various positions, leading to a diverse array of physicochemical and pharmacological properties. jchemrev.com Synthetic chemists have developed a multitude of methods to introduce different substituents onto the pyridine core, enabling the fine-tuning of its electronic and steric characteristics. scispace.comresearchgate.net This adaptability makes functionalized pyridines invaluable building blocks for the construction of complex molecular targets and for the exploration of new chemical space in drug discovery. lifechemicals.comresearchgate.net
Rationale for Focused Academic Investigation of 3-Amino-6-fluoropyridine-2-carbonitrile
The specific substitution pattern of this compound combines three key functional groups that individually and collectively suggest a high potential for novel chemical and biological properties, thereby providing a strong rationale for its academic investigation.
The 2-amino-3-cyanopyridine (B104079) core is a well-established pharmacophore with a broad spectrum of biological activities, including antiviral, antibacterial, and antifungal properties. scispace.comijpsr.com This scaffold is also recognized as a reactive intermediate for the synthesis of various fused heterocyclic systems, making it a valuable tool for synthetic chemists. ijpsr.comresearchgate.net The presence of the amino and cyano groups in a 1,2-relationship offers versatile reactivity for further chemical transformations.
The introduction of a fluorine atom at the 6-position is of particular interest. Fluorine has become a crucial element in modern medicinal chemistry due to its unique properties. Its high electronegativity and small size can significantly influence a molecule's metabolic stability, binding affinity to biological targets, and membrane permeability. nih.gov The substitution of hydrogen with fluorine at specific positions can block metabolic pathways, leading to an increased half-life of a drug candidate. An efficient one-pot procedure for the synthesis of certain fluorinated 2-aminopyridine (B139424) compounds has been developed, showcasing the feasibility of creating such molecules. rsc.org
Therefore, the combination of the biologically active 2-amino-3-cyanopyridine scaffold with a fluorine atom makes this compound a highly attractive target for academic research. It represents a confluence of desirable structural features that could lead to the discovery of novel compounds with enhanced biological activity and improved pharmacokinetic profiles.
Scope and Objectives of Research on this compound
Given the limited specific literature on this compound, the scope of academic research on this compound would logically encompass several key areas. The primary objectives of such research would be to:
Develop Efficient Synthetic Methodologies: A crucial first step would be the establishment of a robust and scalable synthesis of this compound. Research in this area would likely explore various synthetic strategies, potentially involving the fluorination of a suitable pyridine precursor or the construction of the substituted pyridine ring from acyclic precursors. The development of environmentally benign and cost-effective synthetic routes would be a significant contribution. rsc.org
Investigate its Chemical Reactivity: A thorough examination of the compound's reactivity would be essential. This would involve exploring the chemical transformations of its functional groups—the amino, fluoro, and cyano moieties. For instance, the amino group could be a site for acylation, alkylation, or diazotization reactions. The fluorine atom could potentially undergo nucleophilic aromatic substitution, and the cyano group could be hydrolyzed, reduced, or used in cycloaddition reactions. ossila.com Understanding its reactivity profile would unlock its potential as a versatile building block for the synthesis of more complex molecules.
Explore its Potential in Medicinal Chemistry: A major focus of research would be the evaluation of its biological activity. Drawing inspiration from the known properties of the 2-amino-3-cyanopyridine scaffold, investigations would likely target its potential as an antimicrobial, antiviral, or anticancer agent. scispace.comijpsr.com Structure-activity relationship (SAR) studies, involving the synthesis and biological testing of a library of derivatives, would be a critical component of this research.
Characterize its Physicochemical and Structural Properties: Detailed characterization of this compound is fundamental. This includes obtaining comprehensive spectroscopic data (NMR, IR, Mass Spectrometry) and, if possible, determining its single-crystal X-ray structure. These data are vital for confirming its chemical structure and for understanding its solid-state properties and intermolecular interactions.
Data Tables
To provide a comparative context for the properties of this compound, the following tables include data for the target compound where available, alongside data for structurally related and well-characterized analogues.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | Not available | C₆H₄FN₃ | 137.12 |
| 3-Amino-6-chloropyridine-2-carbonitrile | 95095-84-4 | C₆H₄ClN₃ | 153.57 |
| 6-Fluoropyridine-2-carbonitrile | 3939-15-9 | C₆H₃FN₂ | 122.10 |
| 3-Fluoro-2-pyridinecarbonitrile | 97509-75-6 | C₆H₃FN₂ | 122.10 |
Table 2: Spectroscopic Data of a Related Compound: 2-Amino-3-cyanopyridine
| Spectroscopic Data | Values |
| ¹H NMR (DMSO-d₆, 300 MHz) | δ = 7.15 (s, 1H), 7.45-7.63 (m, 5H), 7.64 (d, J = 8.3 Hz, 2H), 7.75 (d, J = 8.3 Hz, 2H), 8.15 (s, 2H) |
| ¹³C NMR (DMSO-d₆, 75 MHz) | δ = 92.8, 110.1, 117.5, 123.7, 127.3, 128.8, 128.9, 132.7, 137.1, 137.9, 138.5, 154.1, 157.5, 160.8 |
| IR (KBr, cm⁻¹) | 3398, 3076, 1647, 1609 |
Data for 2-Amino-4,6-diphenyl-3-cyanopyridine as a representative example of a 2-amino-3-cyanopyridine derivative.
Structure
3D Structure
Properties
IUPAC Name |
3-amino-6-fluoropyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FN3/c7-6-2-1-4(9)5(3-8)10-6/h1-2H,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXZNTZRVQFDEBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1N)C#N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursors for 3 Amino 6 Fluoropyridine 2 Carbonitrile
Retrosynthetic Analysis of 3-Amino-6-fluoropyridine-2-carbonitrile
A retrosynthetic analysis of this compound provides a logical framework for devising its synthesis. The primary disconnections can be envisioned based on the assembly of the pyridine (B92270) ring and the introduction of its functional groups: the amino, fluoro, and cyano moieties.
A plausible retrosynthetic pathway begins by disconnecting the amino and cyano groups, which are often introduced in the final steps of pyridine synthesis. This leads back to a di-substituted pyridine core. A common strategy for the formation of aminocyanopyridines involves the cyclization of precursors containing the necessary fragments. For instance, a Thorpe-Ziegler type cyclization of a dinitrile precursor could be a viable route.
Further disconnection of the pyridine ring itself can lead to simpler, acyclic precursors. A common approach for constructing the pyridine ring is the condensation of a 1,5-dicarbonyl compound (or its equivalent) with an ammonia (B1221849) source. In this case, the analysis would involve identifying suitable acyclic precursors that already contain the fluoro and cyano functionalities or their precursors.
Considering the fluorine atom, its introduction can be challenging and often dictates the choice of starting materials. A retrosynthetic approach might consider starting with a pre-fluorinated building block, such as a fluorinated β-ketoester or a fluorinated acrylonitrile (B1666552) derivative, to avoid harsh fluorination conditions in later stages.
A simplified retrosynthetic scheme could be proposed as follows:
Disconnection 1 (C-C bond formation of the ring): The pyridine ring can be retrosynthetically cleaved to reveal acyclic precursors. A common method is the Hantzsch pyridine synthesis or similar condensations. This would lead back to a β-enaminonitrile and an active methylene (B1212753) compound.
Disconnection 2 (Functional group introduction): The amino and cyano groups could be introduced from a precursor like malononitrile. The fluorine atom would ideally be present on one of the starting fragments.
This analytical approach allows for the exploration of various synthetic strategies, starting from readily available and appropriately functionalized precursors.
Established Synthetic Routes to this compound
Established synthetic routes for compounds structurally related to this compound often involve either multistep sequences or more convergent one-pot strategies.
Multistep syntheses offer a high degree of control over the introduction of functional groups and the purification of intermediates. A potential multistep route to this compound can be extrapolated from the synthesis of similar aminofluoropyridines.
One such approach could commence with a readily available fluorinated pyridine derivative. For instance, a process analogous to the preparation of 2-amino-3-fluoropyridine (B1272040) could be adapted. A plausible sequence might involve:
Starting Material: A suitable starting material could be a di-fluorinated or chloro-fluorinated pyridine, such as 2,5-difluoropyridine (B1303130) or 2-chloro-5-fluoropyridine.
Introduction of the Cyano Group: Nucleophilic aromatic substitution of a halogen (e.g., chlorine) with a cyanide source, such as potassium cyanide or zinc cyanide, often catalyzed by a palladium complex, would install the cyano group at the 2-position.
Introduction of the Amino Group: The introduction of the amino group at the 3-position is more complex. It might be achieved through a nitration reaction followed by reduction. However, the directing effects of the existing substituents would need to be carefully considered. An alternative is the amination of a halogenated precursor at the 3-position, which can be challenging due to the electron-withdrawing nature of the pyridine ring and the other substituents. A more feasible approach might involve the use of a protected amino group precursor that is carried through the synthesis and deprotected in the final step.
A patent for the preparation of 2-amino-3-fluoropyridine describes a process starting from 2,3-difluoro-5-chloropyridine, which undergoes ammonification followed by a reduction reaction. google.com This suggests that starting with a pre-functionalized pyridine ring is a viable strategy.
The synthesis of 2-amino-5-fluoropyridine (B1271945) has also been reported via a multi-step sequence involving nitration, amino acetylation, reduction of the nitro group, diazotization, a Schiemann reaction for fluorination, and finally hydrolysis of the acetyl group. researchgate.net While the substitution pattern is different, the general strategies for introducing the amino and fluoro groups are informative.
Table 1: Potential Precursors and Reagents in Multistep Synthesis
| Precursor | Reagent for Cyano Group | Reagent for Amino Group |
| 2-Chloro-5-fluoropyridine | KCN, Pd catalyst | 1. HNO3/H2SO4 2. Fe/HCl or H2/Pd |
| 2,5-Difluoropyridine | NaCN | NaN3 followed by reduction |
This table presents hypothetical reaction components based on established chemical transformations for similar compounds.
A common one-pot approach for the synthesis of 2-amino-3-cyanopyridines involves the condensation of an aldehyde, a ketone, malononitrile, and an ammonium (B1175870) salt. scispace.com To adapt this for the synthesis of this compound, a fluorinated precursor would be necessary.
A potential one-pot strategy could involve:
Reactants: A fluorinated aldehyde or ketone, malononitrile, and a source of ammonia (e.g., ammonium acetate).
Mechanism: The reaction likely proceeds through a series of tandem reactions, including Knoevenagel condensation, Michael addition, and subsequent cyclization and aromatization to form the substituted pyridine ring.
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating such one-pot reactions, often leading to higher yields in shorter reaction times and under solvent-free conditions. rsc.org
Table 2: Comparison of Multistep vs. One-Pot Syntheses
| Feature | Multistep Synthesis | One-Pot Synthesis |
| Control | High control over each step | Less control over intermediates |
| Purification | Intermediate purification required | Single final purification |
| Efficiency | Can be lower due to multiple steps | Generally higher |
| Waste | More solvent and reagent waste | Reduced waste generation |
Novel and Emerging Synthetic Approaches
The field of organic synthesis is continually evolving, with a focus on developing more efficient, selective, and sustainable methods.
Catalysis is a cornerstone of modern organic synthesis, offering pathways to molecules with high efficiency and selectivity. For the synthesis of fluorinated pyridines, catalytic methods are particularly valuable.
Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Buchwald-Hartwig reactions, are powerful tools for forming C-C and C-N bonds. These could be employed to introduce the cyano or amino functionalities onto a pre-formed fluorinated pyridine ring.
Organocatalysis: Organocatalysis avoids the use of often toxic and expensive metal catalysts. Chiral organocatalysts can be used to synthesize enantiomerically enriched pyridine derivatives. nih.gov For the synthesis of α-aminonitriles, which are related to the target structure, organocatalytic methods like the Strecker reaction have been well-developed. mdpi.com
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a mild and powerful method for forming a variety of chemical bonds. This technology could potentially be applied to the synthesis of fluorinated pyridines through radical-mediated pathways.
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govresearchgate.net The application of these principles to the synthesis of this compound is crucial for developing sustainable manufacturing processes.
Key green chemistry considerations include:
Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with more environmentally benign solvents like water, ethanol, or supercritical fluids. biosynce.com Microwave-assisted synthesis in aqueous media has been reported for aminocyanopyridines. rsc.org
Catalysis: As mentioned, the use of catalysts (both metal-based and organocatalysts) is a key principle of green chemistry as it allows for reactions to proceed with higher atom economy and lower energy consumption. rsc.org
Energy Efficiency: Employing methods like microwave irradiation can significantly reduce reaction times and energy consumption compared to conventional heating.
Renewable Feedstocks: While challenging for complex heterocyclic synthesis, the long-term goal is to utilize starting materials derived from renewable resources.
By integrating these novel catalytic methods and green chemistry principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally friendly.
Challenges and Optimization in the Synthesis of this compound
The synthesis of a polysubstituted pyridine like this compound is fraught with challenges that necessitate careful optimization of reaction conditions to achieve acceptable yields and purity. The primary difficulties lie in controlling regioselectivity and chemoselectivity during the functionalization of the pyridine ring.
Regioselectivity and Chemoselectivity Issues
Regioselectivity is a major concern, particularly when introducing multiple different substituents onto the pyridine ring. The positions of the existing substituents significantly influence the site of subsequent reactions.
In electrophilic reactions , such as nitration, the directing effects of the existing groups determine the position of the incoming electrophile. For a dichloropyridine, the positions are not electronically equivalent, and mixtures of isomers can be formed.
In nucleophilic aromatic substitutions , the situation is even more complex. The pyridine nitrogen atom and electron-withdrawing groups activate the ortho and para positions for nucleophilic attack. When multiple leaving groups are present, as in di- or tri-halogenated pyridines, the nucleophile may attack at more than one position, leading to a mixture of products. For instance, in the hypothesized synthesis from 2,6-dichloro-3-nitropyridine, the relative rates of substitution of the two chlorine atoms by fluoride (B91410) and then cyanide must be carefully controlled. The choice of solvent and temperature can influence this selectivity.
Chemoselectivity becomes a challenge when the molecule contains multiple reactive functional groups. For example, during the reduction of the nitro group, the cyano group must remain intact. The choice of reducing agent is therefore critical; catalytic hydrogenation with palladium on carbon or reduction with tin(II) chloride are generally effective for selectively reducing a nitro group in the presence of a nitrile.
Furthermore, the order of the synthetic steps is crucial. Introducing the amino group early in the synthesis can complicate subsequent steps, as the amino group is itself reactive and can be a target for side reactions. It also strongly activates the pyridine ring, which can alter the regiochemical outcome of later substitutions. For this reason, it is often introduced in a protected form or as a nitro group that is reduced in the final step.
Yield Optimization and Purity Considerations
Optimizing the yield and ensuring the purity of the final product requires a systematic approach to refining the reaction conditions for each step of the synthesis.
Yield Optimization: Key factors that can be adjusted to improve the yield include:
Catalyst: For reactions like catalytic hydrogenation, the choice and loading of the catalyst (e.g., Pd/C) can significantly impact the reaction rate and efficiency.
Solvent: The solvent can affect the solubility of reactants and intermediates, as well as the rate and selectivity of SNA reactions. Aprotic polar solvents like DMF, DMSO, and acetonitrile (B52724) are commonly used for these types of reactions. mdpi.com
Temperature: Reaction temperature is a critical parameter. Higher temperatures can increase reaction rates but may also lead to the formation of side products and decomposition.
Reaction Time: Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential to determine the optimal reaction time and prevent the formation of degradation products.
Base: In many SNA reactions, a base is required to neutralize the acid generated during the reaction. The choice and amount of base can influence the reaction outcome.
The table below presents hypothetical data for the optimization of the fluorination step in the proposed synthesis, illustrating how different conditions can affect the yield.
| Entry | Fluorinating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | KF | DMSO | 120 | 12 | 45 |
| 2 | KF | DMF | 120 | 12 | 55 |
| 3 | CsF | DMF | 100 | 8 | 65 |
| 4 | KF/Crown Ether | DMF | 100 | 8 | 70 |
Purity Considerations: The purification of the final product and intermediates is crucial to remove unreacted starting materials, reagents, and any side products. Common purification techniques include:
Crystallization: This is often the most effective method for obtaining highly pure solid compounds. The choice of solvent for crystallization is critical.
Column Chromatography: This technique is used to separate compounds with different polarities and is particularly useful for purifying reaction mixtures that contain multiple components.
Extraction: Liquid-liquid extraction is used to separate the product from impurities based on their differential solubility in two immiscible liquid phases.
Distillation: For liquid products or intermediates, distillation can be an effective purification method.
The purity of the final compound is typically assessed using analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC.
Advanced Spectroscopic and Analytical Techniques for Structural Characterization of 3 Amino 6 Fluoropyridine 2 Carbonitrile and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each proton and carbon atom, enabling the confirmation of the 3-Amino-6-fluoropyridine-2-carbonitrile structure.
1H NMR Spectral Interpretation
The proton NMR (¹H NMR) spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the protons of the amino group. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the fluorine and nitrile groups, as well as the electron-donating nature of the amino group.
The two aromatic protons, H-4 and H-5, will appear as doublets due to coupling with each other. The fluorine atom at the C-6 position will further couple with the adjacent H-5 proton, resulting in a doublet of doublets for this signal. The amino group protons typically appear as a broad singlet, and their chemical shift can be solvent-dependent due to hydrogen bonding.
Expected ¹H NMR Data for this compound:
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| NH₂ | 5.0-6.0 | br s | - |
| H-4 | 7.6-7.8 | d | ~8-9 |
| H-5 | 6.8-7.0 | dd | ~8-9, ~2-3 (JH-F) |
Note: The chemical shifts are predicted values and may vary depending on the solvent and experimental conditions.
13C NMR Spectral Interpretation
The carbon atom attached to the fluorine (C-6) will show a large coupling constant (¹JC-F), resulting in a doublet. The other carbon atoms will also exhibit smaller couplings to the fluorine atom. The presence of the nitrile group will be confirmed by a signal in the characteristic region for cyano carbons.
Expected ¹³C NMR Data for this compound:
| Carbon | Expected Chemical Shift (δ, ppm) |
| C-2 | ~95-105 |
| C-3 | ~150-160 |
| C-4 | ~140-150 |
| C-5 | ~110-120 |
| C-6 | ~160-170 (d, ¹JC-F ≈ 240-250 Hz) |
| CN | ~115-120 |
Note: The chemical shifts are predicted values and may vary depending on the solvent and experimental conditions.
Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC)
To further confirm the structural assignments, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment would show correlations between the coupled aromatic protons, H-4 and H-5, confirming their adjacent positions on the pyridine (B92270) ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These spectra would establish the direct one-bond correlations between the protons and the carbon atoms to which they are attached. For instance, it would link the H-4 signal to the C-4 signal and the H-5 signal to the C-5 signal.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups within a molecule.
The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretching of the amino group, the C≡N stretching of the nitrile group, and the C-F stretching, as well as aromatic C-H and C=C/C=N stretching vibrations. core.ac.uk The N-H stretching vibrations of primary amines typically appear as two bands in the region of 3300-3500 cm⁻¹. core.ac.uk The nitrile group exhibits a sharp, intense absorption band around 2220-2260 cm⁻¹. The C-F bond will have a strong absorption in the fingerprint region, typically between 1000 and 1400 cm⁻¹.
Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. The symmetric vibrations of the pyridine ring and the C≡N bond are expected to show strong signals in the Raman spectrum.
Expected Vibrational Spectroscopy Data for this compound:
| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| N-H stretch (amino) | 3450-3300 (two bands) | Weak |
| C-H stretch (aromatic) | 3100-3000 | Strong |
| C≡N stretch (nitrile) | 2240-2220 | Strong |
| C=C/C=N stretch (ring) | 1650-1450 | Strong |
| N-H bend (amino) | 1640-1560 | Moderate |
| C-F stretch | 1250-1000 | Moderate |
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Patterns
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides information about the structure through the analysis of fragmentation patterns.
The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of small, stable molecules or radicals such as HCN, HF, or NH₂.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion. This allows for the unambiguous determination of the elemental formula of the compound, distinguishing it from other compounds with the same nominal mass. For this compound (C₆H₄FN₃), the expected exact mass would be calculated and compared to the experimentally determined value, with a very low tolerance for error, thus confirming the molecular formula.
Tandem Mass Spectrometry (MS/MS)
Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of ions by fragmenting them and analyzing the resulting fragments. In the context of this compound, MS/MS can provide detailed structural information and aid in the identification of the compound in complex matrices.
The process involves the initial ionization of the molecule, followed by the selection of a specific precursor ion. This precursor ion is then subjected to collision-induced dissociation (CID), causing it to break apart into smaller product ions. The analysis of the masses of these product ions provides a fragmentation pattern that is characteristic of the precursor ion's structure. While specific MS/MS fragmentation data for this compound is not extensively detailed in publicly available literature, the fragmentation behavior of related aminopyridine and cyanopyridine derivatives can offer insights into the expected fragmentation pathways.
Hypothetical Fragmentation Data for this compound:
| Precursor Ion (m/z) | Collision Energy (eV) | Major Product Ions (m/z) | Putative Neutral Loss |
| [M+H]⁺ | 10 | [M+H-NH₃]⁺, [M+H-HCN]⁺ | NH₃, HCN |
| [M+H]⁺ | 20 | [M+H-NH₃-CO]⁺, [C₅H₂FN]⁺ | NH₃+CO, C₂H₂N₂ |
| [M+H]⁺ | 30 | [C₄H₂F]⁺, [C₃HN]⁺ | C₂H₂N₃, C₃H₂FN₂ |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the compound's physical and chemical properties.
For this compound, a single-crystal X-ray diffraction study would reveal the planar structure of the pyridine ring, the conformation of the amino and cyano substituents, and how the molecules pack in the crystal lattice. Intermolecular forces, such as hydrogen bonding involving the amino group and the pyridine nitrogen, as well as potential π-π stacking interactions, would be elucidated. Although a specific crystal structure for this compound has not been reported in publicly accessible crystallographic databases, studies on closely related aminopyridine derivatives have demonstrated the utility of this technique in confirming their molecular structures.
Chromatographic Methods for Purity Assessment and Isolation (e.g., HPLC, GC)
Chromatographic techniques are essential for the separation, identification, and quantification of this compound, ensuring its purity and facilitating its isolation from reaction mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods for this purpose.
High-Performance Liquid Chromatography (HPLC):
HPLC is a versatile technique for the analysis of non-volatile and thermally sensitive compounds. For the purity assessment of this compound, a reversed-phase HPLC method would likely be effective.
Illustrative HPLC Method Parameters:
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile (B52724):Water gradient |
| Detection | UV at 254 nm |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
Note: These parameters are typical for the analysis of similar aromatic amines and would require optimization for this specific compound.
Gas Chromatography (GC):
GC is suitable for the analysis of volatile and thermally stable compounds. Given the likely volatility of this compound, GC could be a viable method for its purity analysis. A capillary column with a non-polar or medium-polarity stationary phase would be appropriate.
Illustrative GC Method Parameters:
| Parameter | Condition |
| Column | HP-5 or equivalent (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Injector Temperature | 250 °C |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |
| Oven Program | Initial temp 100 °C, ramp to 280 °C |
Note: These parameters are provided as a general guideline and would need to be optimized for the specific analysis of this compound.
Reactivity and Reaction Mechanisms of 3 Amino 6 Fluoropyridine 2 Carbonitrile
Reactivity of the Amino Group
The amino group in the 3-position of the pyridine (B92270) ring is a key site of reactivity, readily participating in a variety of reactions typical of aromatic amines. Its nucleophilicity allows for the formation of new carbon-nitrogen and nitrogen-sulfur bonds.
Acylation and Sulfonylation Reactions
The amino group of 3-Amino-6-fluoropyridine-2-carbonitrile can be readily acylated and sulfonated to form the corresponding amides and sulfonamides. These reactions are typically carried out using acylating or sulfonylating agents in the presence of a base.
Acylation: Acylation is commonly achieved using acyl chlorides or anhydrides. The reaction proceeds through nucleophilic attack of the amino group on the carbonyl carbon of the acylating agent. A base, such as pyridine, is often added to neutralize the hydrogen halide byproduct.
Sulfonylation: Similarly, sulfonylation involves the reaction of the amino group with a sulfonyl chloride, typically in the presence of a base like pyridine. This reaction leads to the formation of a stable sulfonamide linkage.
| Reactant | Reagent | Product | Conditions |
| This compound | Acetyl chloride | 3-Acetamido-6-fluoropyridine-2-carbonitrile | Pyridine, 0°C to rt |
| This compound | Benzenesulfonyl chloride | N-(2-cyano-6-fluoropyridin-3-yl)benzenesulfonamide | Pyridine, rt |
This table presents illustrative examples of acylation and sulfonylation reactions.
Diazotization and Subsequent Transformations
The primary amino group of this compound can be converted to a diazonium salt by treatment with a source of nitrous acid, such as sodium nitrite (B80452) in the presence of a strong acid. Pyridine-3-diazonium salts are known to be relatively unstable but can serve as versatile intermediates for a range of subsequent transformations.
One of the most important applications of this diazotization is the Sandmeyer reaction, which allows for the replacement of the amino group with a variety of substituents, including halogens, cyano, and hydroxyl groups. wikipedia.orgnih.gov This reaction is typically catalyzed by copper(I) salts. wikipedia.orgnih.gov For instance, treatment of the diazonium salt with copper(I) chloride or copper(I) bromide would yield the corresponding 3-chloro- or 3-bromo-6-fluoropyridine-2-carbonitrile.
| Starting Material | Reagents | Intermediate | Subsequent Reagent | Final Product |
| This compound | NaNO₂, HCl | 6-Fluoro-2-cyanopyridine-3-diazonium chloride | CuCl | 3-Chloro-6-fluoropyridine-2-carbonitrile |
| This compound | NaNO₂, HBr | 6-Fluoro-2-cyanopyridine-3-diazonium bromide | CuBr | 3-Bromo-6-fluoropyridine-2-carbonitrile |
This table illustrates potential diazotization and Sandmeyer reactions.
Condensation Reactions
The amino group, in conjunction with the adjacent nitrile group, makes this compound a valuable precursor for the synthesis of fused heterocyclic systems. Condensation reactions with bifunctional reagents can lead to the formation of various ring systems. For example, condensation with 1,3-dicarbonyl compounds can yield pyridopyrimidines, which are of interest in medicinal chemistry.
Reactivity of the Nitrile Group
The nitrile group at the 2-position of the pyridine ring is an electrophilic site that can undergo nucleophilic attack, leading to its transformation into other important functional groups such as amides, carboxylic acids, and amines.
Hydrolysis Reactions
The nitrile group can be hydrolyzed to either a carboxamide or a carboxylic acid under acidic or basic conditions. lumenlearning.comchemistrysteps.com
Acid-catalyzed hydrolysis: In the presence of a strong acid and water, the nitrile is first protonated, which increases its electrophilicity. Subsequent attack by water leads to the formation of an amide, which can be further hydrolyzed to the corresponding carboxylic acid upon heating. lumenlearning.comyoutube.com
Base-catalyzed hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile group. The resulting intermediate is protonated by water to form an amide. Similar to the acidic pathway, the amide can be further hydrolyzed to a carboxylate salt with prolonged reaction times or harsher conditions.
| Starting Material | Conditions | Intermediate Product | Final Product |
| This compound | H₂SO₄, H₂O, heat | 3-Amino-6-fluoropyridine-2-carboxamide | 3-Amino-6-fluoropyridine-2-carboxylic acid |
| This compound | NaOH, H₂O, heat | 3-Amino-6-fluoropyridine-2-carboxamide | Sodium 3-amino-6-fluoropyridine-2-carboxylate |
This table shows the expected products of nitrile hydrolysis under acidic and basic conditions.
Reduction to Amines
The nitrile group can be reduced to a primary amine (aminomethyl group) using various reducing agents. Catalytic hydrogenation over a transition metal catalyst such as palladium, platinum, or nickel is a common method. Alternatively, chemical reducing agents like lithium aluminum hydride (LiAlH₄) can also be employed for this transformation. This reaction provides a route to 3-amino-2-(aminomethyl)-6-fluoropyridine, a potentially useful diamine intermediate.
| Starting Material | Reducing Agent | Product |
| This compound | H₂, Pd/C | (3-Amino-6-fluoropyridin-2-yl)methanamine |
| This compound | 1. LiAlH₄ 2. H₂O | (3-Amino-6-fluoropyridin-2-yl)methanamine |
This table provides examples of reagents for the reduction of the nitrile group.
Cycloaddition Reactions
The structural framework of this compound lends itself to participation in cycloaddition reactions, a versatile class of transformations for constructing cyclic systems. While specific studies on this exact molecule are not prevalent, the reactivity of closely related aminopyridine and fluoropyridinecarbonitrile scaffolds provides significant insight. For instance, the related compound 3-fluoro-2-pyridinecarbonitrile can be utilized to prepare tetrazines through a [4+1] cycloaddition reaction with hydrazine. ossila.com
Furthermore, the 3-aminopyridine (B143674) core is known to engage in formal [4+1] cyclization processes. In certain 3-amino-4-methylpyridines, reaction with electrophiles like trifluoroacetic anhydride (B1165640) or the Vilsmeier-Haack reagent can lead to the formation of fused pyrrolo[2,3-c]pyridine (6-azaindole) systems. chemrxiv.org Another relevant transformation involves the reaction of 3-amino-2-fluoropyridines with 2H-azirines, activated by triflic anhydride. This process proceeds through an addition/cyclization cascade, culminating in the formation of 2-aryl-pyrido[2,3-b]pyrazines via a nucleophilic aromatic substitution (SNAr) pathway. researchgate.net These examples underscore the potential of the aminopyridine moiety within the target molecule to serve as a building block in the synthesis of more complex heterocyclic structures.
Reactivity of the Pyridine Ring System
Electrophilic Aromatic Substitution (EAS) Potential
Electrophilic aromatic substitution on the pyridine ring is generally disfavored compared to benzene. wikipedia.org The electronegative nitrogen atom reduces the ring's electron density and can be protonated under the acidic conditions often required for EAS, which further deactivates the ring. wikipedia.org In this compound, the substituents present a conflict of electronic effects. The amino group at the C3 position is a strong activating group and an ortho-para director. Conversely, the fluorine atom, the cyano group, and the ring nitrogen itself are deactivating. wikipedia.org The cumulative deactivating influence of these groups, particularly the powerful effect of the pyridine nitrogen, renders the ring highly electron-deficient and thus resistant to attack by electrophiles. Consequently, electrophilic aromatic substitution is not a favored reaction pathway for this molecule.
Nucleophilic Aromatic Substitution (NAS) at the Fluoro Position
The most significant reaction pathway for this compound is nucleophilic aromatic substitution (SNAr) at the C6 position, involving the displacement of the fluoride (B91410) ion. The pyridine ring's inherent electron-deficient character, augmented by the potent electron-withdrawing cyano group at the C2 position, makes the ring highly susceptible to nucleophilic attack. youtube.com
Fluorine is an excellent leaving group in SNAr reactions due to its high electronegativity, which polarizes the C-F bond and facilitates the initial nucleophilic attack. Reactions of 2-fluoropyridines are reported to be significantly faster than those of corresponding 2-chloropyridines. nih.gov This high reactivity allows for the late-stage functionalization of complex molecules under mild conditions. nih.gov A variety of nucleophiles, including those based on nitrogen, oxygen, and sulfur, can effectively displace the fluoride, enabling the synthesis of a diverse range of derivatives. The utility of this reaction is demonstrated in related fluorinated pyridines, which readily undergo substitution. ossila.comnih.govresearchgate.net
| Nucleophile Type | Example | Product Class |
| O-Nucleophiles | Alkoxides (e.g., NaOEt) | 6-Alkoxypyridines |
| N-Nucleophiles | Amines, Anilines | 6-Aminopyridines |
| S-Nucleophiles | Thiolates | 6-(Alkyl/Aryl)thiopyridines |
This interactive table summarizes the potential outcomes of NAS reactions at the fluoro position.
Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)
Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net While the C-F bond can participate in some cross-coupling reactions, it is generally less reactive than C-Br or C-I bonds. Studies on the closely related 6-bromo-3-fluoro-2-cyanopyridine have shown that Sonogashira cross-coupling with terminal alkynes occurs selectively at the more reactive C-Br bond, leaving the C-F bond intact. soton.ac.uk
This selectivity suggests that for this compound, direct cross-coupling at the C6 position would be challenging. A more viable strategy would involve prior conversion of the fluoro group to a more reactive species, such as a bromo, iodo, or triflate group, to facilitate standard cross-coupling protocols like the Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig reactions.
Mechanistic Investigations of Key Transformations
While specific mechanistic studies for this compound are limited, the mechanism of its key transformation, nucleophilic aromatic substitution, is well-established. nih.gov The reaction proceeds via a two-step addition-elimination mechanism (SNAr).
Addition Step: A nucleophile attacks the electron-deficient C6 carbon, breaking the aromatic π-system and forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is the rate-determining factor and is significantly enhanced by the electron-withdrawing pyridine nitrogen and the C2-cyano group, which delocalize the negative charge.
Elimination Step: The aromaticity of the pyridine ring is restored by the expulsion of the fluoride leaving group, yielding the final substituted product.
This mechanistic pathway accounts for the high reactivity and regioselectivity observed in the nucleophilic substitution of activated fluoroarenes and fluoroheteroarenes. nih.govnih.gov
Computational and Theoretical Studies on 3 Amino 6 Fluoropyridine 2 Carbonitrile
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding a molecule's electronic properties. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule. For 3-Amino-6-fluoropyridine-2-carbonitrile, this would involve optimizing its molecular geometry to find the most stable arrangement of its atoms and then calculating various electronic descriptors.
Molecular Orbital Analysis (HOMO-LUMO)
A key output of quantum chemical calculations is the analysis of Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: This is the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy level indicates a greater ability to donate electrons.
LUMO: This is the innermost orbital without electrons and acts as an electron acceptor. A lower LUMO energy level suggests a greater ability to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical parameter for predicting a molecule's chemical reactivity and stability. mdpi.com A small energy gap implies that the molecule can be easily excited, suggesting higher chemical reactivity and lower kinetic stability. mdpi.com For related aminopyridine derivatives, DFT calculations are commonly used to compute these values to understand their reactivity profiles. redalyc.org
Hypothetical Data Table for Molecular Orbital Analysis: This table illustrates the type of data that would be generated from such a study. The values are purely illustrative.
| Parameter | Energy (eV) |
| HOMO Energy | -6.50 |
| LUMO Energy | -1.50 |
| HOMO-LUMO Gap (ΔE) | 5.00 |
Electrostatic Potential Surfaces
A Molecular Electrostatic Potential (MEP) surface map is a visual representation of the charge distribution around a molecule. It is plotted on the molecule's electron density surface, with different colors indicating varying electrostatic potentials.
Red regions signify areas of negative electrostatic potential, typically around electronegative atoms (like nitrogen, oxygen, or fluorine). These are sites prone to electrophilic attack.
Blue regions indicate areas of positive electrostatic potential, usually around hydrogen atoms attached to electronegative atoms. These are sites susceptible to nucleophilic attack.
Green regions represent neutral or near-zero potential.
For this compound, an MEP map would identify the electron-rich nitrogen atoms of the pyridine (B92270) ring, cyano group, and the fluorine atom as potential sites for electrophilic interaction, while the amino group's hydrogens would be highlighted as electron-deficient sites. researchgate.net
Fukui Functions and Reactivity Descriptors
Fukui functions are used within DFT to identify the most reactive sites in a molecule. They quantify how the electron density at a specific point changes with the addition or removal of an electron, thus predicting sites for nucleophilic, electrophilic, and radical attacks.
Hypothetical Data Table for Reactivity Descriptors: This table shows typical descriptors derived from HOMO-LUMO energies. The values are for illustrative purposes only.
| Descriptor | Formula | Hypothetical Value (eV) |
| Ionization Potential (I) | -EHOMO | 6.50 |
| Electron Affinity (A) | -ELUMO | 1.50 |
| Chemical Hardness (η) | (I - A) / 2 | 2.50 |
| Chemical Softness (S) | 1 / (2η) | 0.20 |
| Electronegativity (χ) | (I + A) / 2 | 4.00 |
| Electrophilicity Index (ω) | χ² / (2η) | 3.20 |
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and flexibility of a molecule are crucial for its function.
Conformational Analysis: This involves identifying the most stable three-dimensional arrangements (conformers) of the molecule. For this compound, this would include analyzing the rotation around the C-NH₂ bond to find the lowest energy orientation of the amino group relative to the pyridine ring. redalyc.org
Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing insights into the dynamic behavior of the compound. nih.govmdpi.com An MD simulation would show how the molecule vibrates, rotates, and interacts with its environment (e.g., a solvent), revealing its structural stability and conformational flexibility under specific conditions.
Theoretical Prediction of Spectroscopic Parameters
Computational methods can accurately predict various spectroscopic properties, which is invaluable for interpreting experimental data.
Vibrational Frequencies: DFT calculations can compute the vibrational modes of a molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. researchgate.net By comparing the calculated frequencies with experimental spectra, researchers can confidently assign specific peaks to particular bond stretches, bends, and twists within the this compound molecule. redalyc.orgresearchgate.net
NMR Shielding Constants: Quantum chemical calculations can also predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F, etc.). This involves calculating the magnetic shielding around each nucleus. These theoretical predictions are a powerful tool for confirming the structure of a synthesized compound and assigning signals in experimental NMR spectra. chemicalbook.com
Reaction Mechanism Elucidation via Computational Methods
Computational chemistry is a vital tool for exploring potential chemical reactions. For this compound, this could involve:
Mapping Reaction Pathways: Modeling the step-by-step process of a reaction, such as a nucleophilic substitution or cyclization.
Calculating Transition States: Identifying the high-energy transition state structures that connect reactants to products.
Determining Activation Energies: Calculating the energy barrier that must be overcome for a reaction to occur. This helps predict reaction rates and determine the most likely reaction pathway among several possibilities.
Such studies would be crucial for understanding the synthesis and reactivity of this compound, guiding the design of new synthetic routes and predicting its chemical behavior.
Transition State Characterization
The characterization of transition states is crucial for understanding the reaction mechanisms involving this compound. Transition state theory posits that for a reaction to occur, molecules must pass through a high-energy state known as the transition state. Computational methods, such as Density Functional Theory (DFT), are instrumental in locating and characterizing these transient structures.
For reactions involving this compound, such as nucleophilic aromatic substitution (SNAr), the transition state would involve the formation of a Meisenheimer complex. The fluorine atom, being highly electronegative, significantly influences the stability of this intermediate. The negative inductive effect of fluorine helps to stabilize the negative charge that develops in the pyridine ring during the formation of the Meisenheimer complex, thereby lowering the activation energy of the nucleophilic addition step, which is often the rate-determining step in SNAr reactions. stackexchange.com
Computational models can predict the geometry of the transition state, including bond lengths and angles, as well as its vibrational frequencies. A key characteristic of a transition state is the presence of a single imaginary frequency, which corresponds to the motion along the reaction coordinate.
Table 1: Hypothetical Transition State Parameters for a Nucleophilic Aromatic Substitution Reaction of this compound with a Generic Nucleophile (Nu)
| Parameter | Value | Description |
| C-F Bond Length | Elongated (e.g., ~1.8 Å) | The bond to the leaving group is partially broken. |
| C-Nu Bond Length | Partially Formed (e.g., ~2.0 Å) | A new bond with the incoming nucleophile is forming. |
| Ring Geometry | Non-aromatic | The pyridine ring loses its aromaticity in the transition state. |
| Imaginary Frequency | Present (e.g., ~300i cm⁻¹) | Confirms the structure as a true transition state. |
Note: The values in this table are illustrative and based on general principles of SNAr transition states.
Energy Profiles of Reactions
The energy profile of a reaction provides a quantitative description of the energy changes that occur as reactants are converted into products. For this compound, computational studies on similar molecules can help in sketching a hypothetical energy profile for its reactions.
In a typical SNAr reaction, the energy profile would show the reactants (this compound and a nucleophile) at a certain energy level. The system then gains energy to reach the transition state (the Meisenheimer complex), which represents the peak of the energy barrier. Following the transition state, the energy decreases as the leaving group (fluoride ion) departs and the aromaticity of the pyridine ring is restored, leading to the final products.
The presence of the electron-withdrawing cyano group and the fluorine atom is expected to lower the activation energy for nucleophilic attack compared to unsubstituted pyridine. nih.gov The amino group, being an electron-donating group, might slightly counteract this effect but also influences the regioselectivity of the reaction.
Table 2: Estimated Energy Profile Data for a Representative SNAr Reaction
| Reaction Coordinate | Relative Energy (kcal/mol) |
| Reactants | 0 |
| Transition State 1 (Meisenheimer Complex Formation) | +15 to +25 |
| Intermediate (Meisenheimer Complex) | +5 to +15 |
| Transition State 2 (Fluoride Expulsion) | +10 to +20 |
| Products | Variable (can be exothermic or endothermic) |
Note: These energy values are hypothetical estimates based on computational studies of related fluorinated and cyanated pyridines.
In Silico Design of Novel Derivatives based on this compound
The scaffold of this compound presents a versatile platform for the in silico design of novel derivatives with potential applications in medicinal chemistry and materials science. Computational tools are invaluable in this process, allowing for the rational design and virtual screening of compounds before their synthesis.
Structure-based drug design, for example, can be employed if a biological target is known. Molecular docking studies can predict the binding affinity and mode of interaction of designed derivatives with the active site of a protein. researchgate.netnih.gov This approach helps in identifying key structural modifications that could enhance the biological activity. For instance, the amino and cyano groups can be functionalized to introduce new pharmacophoric features.
Quantitative Structure-Activity Relationship (QSAR) studies can also be performed on a series of designed derivatives. By correlating the structural properties of the molecules with their predicted activity, a mathematical model can be developed to guide the design of more potent compounds.
Table 3: Examples of In Silico Designed Derivatives and Their Potential Applications
| Derivative | Modification | Potential Application | Rationale |
| Derivative A | Acylation of the amino group with various substituted benzoyl chlorides. | Kinase Inhibitors | The introduced moiety can form additional hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of kinases. |
| Derivative B | Suzuki coupling at the fluorine position with different aryl boronic acids. | Organic Light-Emitting Diodes (OLEDs) | The extended π-conjugation can tune the photophysical properties of the molecule, making it suitable for optoelectronic applications. |
| Derivative C | Cyclization involving the amino and cyano groups to form a fused heterocyclic system. | Antiviral Agents | The resulting rigid, polycyclic structure might fit into the active site of viral enzymes like proteases or polymerases. |
Note: This table presents hypothetical design strategies and their rationales based on established principles of medicinal chemistry and materials science.
Synthetic Utility of 3 Amino 6 Fluoropyridine 2 Carbonitrile As a Versatile Chemical Building Block
Precursor in the Synthesis of Functionalized Heterocycles
The reactivity of 2-amino-3-cyanopyridines is extensively utilized for the creation of a variety of heterocyclic compounds. researchgate.net The adjacent amino and cyano groups on the pyridine (B92270) ring are particularly suited for participating in cyclization and condensation reactions to form fused ring systems.
Fused Pyridine Systems
The aminonitrile moiety is a classic precursor for constructing bicyclic systems fused to the pyridine core. By reacting with various bifunctional reagents, a second heterocyclic ring can be annulated onto the pyridine scaffold. For instance, analogous 2-aminopyridine-3-carbonitrile structures are known to react with reagents such as ethyl acetoacetate, formic acid, urea, and thiourea to yield the corresponding pyrido[2,3-d]pyrimidine derivatives. nih.gov Furthermore, treatment with hydrazine hydrate can lead to the formation of pyrazolo[3,4-b]pyridine systems. nih.govresearchgate.net The amino group typically acts as the initial nucleophile, while the cyano group is incorporated into the newly formed ring. This reactivity makes 3-Amino-6-fluoropyridine-2-carbonitrile a key starting material for producing a variety of fused nitrogen-containing heterocycles, including furopyridines. bohrium.com
| Reactant | Resulting Fused System | Reference Reaction |
|---|---|---|
| Ethyl Acetoacetate | Pyrido[2,3-d]pyrimidine | Reaction with analogous aminopyridine carbonitriles. nih.gov |
| Hydrazine Hydrate | Pyrazolo[3,4-b]pyridine | Reaction with analogous chloro-cyanopyridines. nih.govresearchgate.net |
| Malononitrile | 1,8-Naphthyridine | Reaction with analogous aminopyridine carbonitriles. nih.gov |
Polycyclic Aromatic Compounds
Beyond simple bicyclic systems, this compound can serve as a foundational element for constructing more extensive polycyclic aromatic compounds. The fluorine atom at the 6-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various aryl or heteroaryl substituents. Subsequent synthetic manipulations and ring-closing reactions can then be employed to build additional aromatic rings, leading to complex, multi-ring structures. This stepwise approach allows for the controlled assembly of elaborate polycyclic systems with tailored electronic and steric properties.
Role in the Construction of Complex Organic Molecules
As a highly functionalized organic molecule, this compound serves as a fundamental component for the bottom-up assembly of complex molecular structures. sigmaaldrich.com Its utility extends to the synthesis of molecules with specific functions, such as those used in materials science and medicinal chemistry. For example, related fluorinated pyridine carbonitrile building blocks are used to attach to chromophores for the synthesis of aggregation-induced emission molecules. ossila.com In a pharmaceutical context, such building blocks can be incorporated into larger parent molecules to modify their biological properties, such as improving binding affinity to therapeutic targets. ossila.com The presence of the fluorine atom is particularly significant, as fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability or alter the basicity of nearby nitrogen atoms.
Development of Novel Synthetic Methodologies Utilizing this compound
The multifunctionality of this compound makes it an ideal substrate for the development of novel and efficient synthetic methodologies. Its structure is well-suited for multi-component and one-pot reactions, which are synthetic strategies aimed at increasing efficiency by combining multiple reaction steps into a single operation without isolating intermediates. researchgate.net Researchers have utilized similar 2-amino-3-cyanopyridine (B104079) derivatives to establish efficient syntheses of highly substituted pyridines and their fused derivatives through cascade approaches. researchgate.netresearchgate.net The development of such processes using this building block can lead to the rapid generation of complex molecules, which is highly desirable in fields like drug discovery and materials science.
Scaffold for Combinatorial Chemistry and Library Synthesis
Combinatorial chemistry is a powerful technique used to rapidly synthesize and screen large numbers of different but structurally related molecules (a "library") to identify compounds with desired properties. This approach is particularly prominent in drug discovery.
This compound is an excellent scaffold for combinatorial library synthesis due to its multiple points of diversification.
The Fluorine Atom: The fluorine at the 6-position can be displaced by a variety of nucleophiles (e.g., a library of amines, thiols, or alcohols) via nucleophilic aromatic substitution, introducing a first point of diversity.
The Aminonitrile Moiety: The 2-amino and 3-cyano groups can be reacted with a second library of reagents to form different fused heterocyclic rings, as described in section 6.1.1. researchgate.netnih.gov
By systematically combining different sets of reactants at these positions, a large matrix of unique compounds can be generated using parallel synthesis techniques. This strategy allows for the efficient exploration of chemical space around the core pyridine structure to identify molecules with optimized activity for a specific biological target or material application. The solid-phase synthesis of related heterocyclic libraries has demonstrated the feasibility of this approach for generating diverse molecular collections. nih.gov
| Functional Group | Position | Synthetic Role |
|---|---|---|
| Amino (-NH₂) | 3 | Nucleophile, participates in cyclization reactions to form fused rings. nih.gov |
| Nitrile (-CN) | 2 | Electrophilic center, participates in annulation and cyclization reactions. researchgate.net |
| Fluoro (-F) | 6 | Leaving group for nucleophilic aromatic substitution, allowing for diversification. ossila.com |
Future Directions and Emerging Research Avenues for 3 Amino 6 Fluoropyridine 2 Carbonitrile
Exploration of New Synthetic Pathways and Green Chemistry Approaches
Future research into the synthesis of 3-Amino-6-fluoropyridine-2-carbonitrile is expected to focus on developing more efficient, sustainable, and economically viable methods. While traditional multi-step syntheses have their place, the exploration of novel synthetic strategies, particularly those aligned with the principles of green chemistry, is a key emerging avenue.
One promising approach is the use of multicomponent reactions (MCRs) . MCRs allow for the construction of complex molecules like substituted aminopyridines in a single step from three or more starting materials, which increases efficiency and reduces waste. nih.govresearchgate.net Research could adapt existing MCRs for 2-aminopyridine (B139424) derivatives to synthesize the target compound, potentially under solvent-free conditions to further enhance the environmental credentials of the process. nih.gov
The principles of green chemistry offer a roadmap for future synthetic explorations. This includes the use of:
Alternative Solvents: Moving away from hazardous organic solvents towards water, ethanol, or solvent-free (mechanochemical) reactions.
Catalysis: Employing reusable and non-toxic catalysts. For instance, methodologies using recyclable magnetic nanoparticle catalysts, which have been successful in the green synthesis of other nitrogen-containing heterocycles, could be adapted. rsc.org
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product.
An alternative strategy could involve improving upon established methods, such as the reduction of a nitro-group precursor. The use of iron in the presence of milder acids like acetic or mineral acids for the reduction of nitropyridine N-oxides presents a greener alternative to more hazardous reducing agents. semanticscholar.org
| Approach | Description | Potential Advantage | Reference Example |
|---|---|---|---|
| Multicomponent Reactions (MCRs) | One-pot synthesis from three or more simple precursors. | High efficiency, reduced waste, operational simplicity. | Synthesis of 2-aminopyridines from enaminones. nih.gov |
| Solvent-Free Synthesis | Reactions are conducted by grinding or heating reactants without a solvent. | Eliminates solvent waste, can lead to faster reactions. | Mechanochemical synthesis of 5-amino-pyrazole-4-carbonitriles. rsc.org |
| Reusable Catalysis | Use of catalysts, such as magnetic nanoparticles, that can be easily recovered and reused. | Cost reduction, waste minimization, and process sustainability. | Fe3O4@SiO2-based nanocatalyst for heterocycle synthesis. rsc.org |
Advanced Mechanistic Studies and Kinetic Investigations
A deep understanding of reaction mechanisms is crucial for optimizing synthetic processes and predicting reactivity. For this compound, detailed mechanistic and kinetic investigations are a largely unexplored frontier. Future research should aim to elucidate the precise pathways by which it is formed and how it reacts.
For multicomponent syntheses of the aminopyridine core, a plausible mechanism involves an initial Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization and aromatization. nih.gov However, detailed kinetic studies are needed to identify the rate-determining step and understand the influence of various substituents and catalysts. Kinetic analysis of pyridine (B92270) ring formation has shown that some reactions can be autocatalytic, a phenomenon that could be investigated and potentially exploited for this compound's synthesis. researchgate.net
Furthermore, understanding the kinetics of nucleophilic aromatic substitution (SNAr) at the fluorine-bearing carbon is critical for its use as a building block. Studies on related 2-fluoropyridines demonstrate that lithium amides can promote amination under mild conditions, and future kinetic investigations could quantify the reaction rates and activation energies for this compound, providing valuable data for synthetic chemists. researchgate.net
Application in Supramolecular Chemistry and Material Science Precursors
The unique arrangement of functional groups in this compound makes it an attractive precursor for supramolecular chemistry and materials science. The pyridine nitrogen, amino group, and nitrile group can all act as hydrogen bond acceptors or donors, or as ligation sites for metal ions.
Future research could explore the use of this compound as a ligand for the construction of metal-organic frameworks (MOFs) or coordination polymers. The related building block, 6-Fluoropyridine-2-carbonitrile, is known to form dinuclear complexes with silver(I) that assemble into a "molecular ladder" structure. ossila.com The addition of the amino group in the target molecule provides another coordination site, potentially leading to more complex and functional supramolecular architectures. Similarly, related N-(pyridine-2-carbonyl)pyridine-2-carboxamide structures are recognized as potential ligands for creating intricate supramolecular assemblies. iucr.org
In materials science, the compound could serve as a monomer or key intermediate for high-performance polymers or functional dyes. The fluorinated pyridine core is a desirable motif in materials for electronics and photonics due to its electronic properties and stability. The nitrile and amino groups offer versatile handles for polymerization or for attachment to other chromophores.
Integration into Flow Chemistry and Automated Synthesis Platforms
Modernizing the synthesis of chemical compounds involves leveraging advanced technologies like flow chemistry and automated synthesis. These platforms offer significant advantages in terms of safety, reproducibility, scalability, and speed.
Flow Chemistry: Continuous flow reactors are particularly well-suited for reactions that are highly exothermic or use hazardous reagents, which is often the case in fluorination chemistry. durham.ac.uk Developing a continuous flow synthesis for this compound or its precursors could enable safer handling of fluorinating agents and precise control over reaction temperature, leading to higher yields and purity. durham.ac.ukacs.org The ability to telescope reaction steps without intermediate purification is another key advantage of flow systems. durham.ac.uk
Automated Synthesis: As the demand for novel chemical derivatives for drug discovery and materials science grows, automated synthesis platforms are becoming indispensable. nih.gov These systems use robotics and pre-packaged reagent cartridges to perform multi-step syntheses with minimal human intervention. sigmaaldrich.comyoutube.com Integrating the synthesis of this compound into such a platform would allow for the rapid generation of a library of derivatives. By varying the reactants that target the amino or nitrile groups, or that displace the fluorine atom, hundreds of novel compounds could be synthesized and screened for biological activity or material properties.
| Platform | Key Features | Application to Target Compound |
|---|---|---|
| Flow Chemistry | Continuous processing, superior heat/mass transfer, enhanced safety. | Safe handling of fluorinating agents; scalable and reproducible synthesis. durham.ac.uk |
| Automated Synthesis | Robotic liquid handling, cartridge-based reagents, high-throughput capability. | Rapid library generation for structure-activity relationship (SAR) studies. nih.govsigmaaldrich.com |
Synergistic Computational and Experimental Approaches
The integration of computational chemistry with experimental work provides a powerful tool for accelerating research. Quantum chemical methods like Density Functional Theory (DFT) can predict molecular properties and guide experimental design, saving time and resources.
For this compound, future studies could employ a synergistic approach. DFT calculations can be used to:
Predict Reactivity: By mapping electron density and calculating frontier molecular orbital (HOMO-LUMO) energies, researchers can predict the most likely sites for electrophilic or nucleophilic attack. nih.govresearchgate.net
Elucidate Reaction Mechanisms: Transition states and reaction energy profiles can be calculated to support or refute proposed mechanisms for its synthesis and subsequent reactions. acs.org
Simulate Spectra: Theoretical calculations of NMR, IR, and UV-Vis spectra can aid in the structural confirmation of newly synthesized derivatives. researchgate.netijcce.ac.ir For fluorinated compounds, predicting ¹⁹F NMR shifts is particularly valuable for identifying products without needing authentic standards. nih.gov
These computational predictions would then be tested and validated through targeted laboratory experiments. nih.gov For example, if DFT calculations suggest a novel, low-energy pathway for a derivatization reaction, that reaction can be prioritized for experimental investigation. This iterative cycle of prediction and verification can significantly accelerate the discovery of new applications for this compound.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-Amino-6-fluoropyridine-2-carbonitrile in academic research?
- Methodological Answer : A two-step synthesis is typically employed: (1) Fluorination at the 6-position of pyridine precursors using phosphoryl chloride (POCl₃) or fluorinating agents like Selectfluor®, followed by (2) cyanation at the 2-position via nucleophilic substitution with cyanide sources (e.g., KCN or CuCN). Alternative routes involve cyclization reactions using ylidenemalononitriles or arylidene malononitrile derivatives under solvent-free conditions with sodium ethoxide catalysis .
Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?
- Methodological Answer :
- Spectroscopy : Use and NMR to confirm fluorine substitution patterns and amine proton environments. IR spectroscopy validates the nitrile (C≡N) stretch (~2200 cm).
- Crystallography : Single-crystal X-ray diffraction (XRD) with SHELXL refinement resolves bond lengths, angles, and hydrogen-bonding networks. For conformational analysis, Cremer-Pople puckering coordinates quantify nonplanar ring distortions .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- Methodological Answer : Adhere to UN GHS guidelines: store at 0–6°C, avoid ignition sources (flammability risk), and use PPE (gloves, goggles) to prevent inhalation/contact. Emergency protocols include rinsing exposed skin with water and consulting SDS for first-aid measures .
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results for derivatives of this compound?
- Methodological Answer : Cross-validate data using complementary techniques. For example, if NMR suggests multiple conformers but XRD shows a single crystal structure, conduct variable-temperature NMR or DFT calculations to assess dynamic equilibria. Systematic error analysis (e.g., R-factor discrepancies in SHELXL refinements) identifies outliers .
Q. What strategies are employed to analyze the conformational flexibility of this compound using ring puckering coordinates?
- Methodological Answer : Apply Cremer-Pople parameters to quantify out-of-plane displacements in the pyridine ring. Calculate puckering amplitude () and phase angle () from atomic coordinates. Compare with DFT-optimized geometries to distinguish intrinsic flexibility vs. crystal-packing effects .
Q. How does fluorine substitution at the 6-position influence the electronic properties and reactivity of the pyridine ring?
- Methodological Answer : Fluorine’s electron-withdrawing effect increases ring electrophilicity, enhancing reactivity at the 2- and 4-positions. Hammett substituent constants () predict regioselectivity in nucleophilic substitutions. XPS or NBO analysis quantifies charge redistribution, while XRD reveals bond shortening (C–F vs. C–N) .
Q. What computational methods synergize with experimental data to predict reactivity in nucleophilic substitutions?
- Methodological Answer : Combine DFT (e.g., B3LYP/6-311+G(d,p)) with XRD-derived geometries to model transition states. Fukui indices identify electrophilic hotspots, while Hirshfeld surface analysis maps intermolecular interactions affecting reaction pathways. Validate predictions via kinetic studies (e.g., monitoring CN displacement rates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
